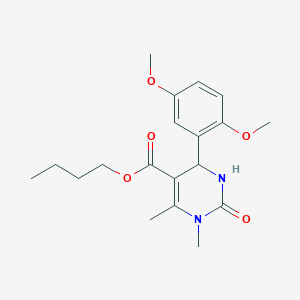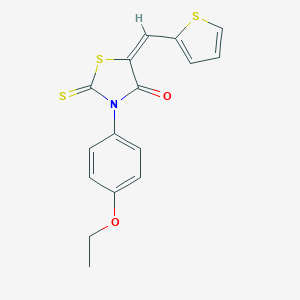![molecular formula C24H22N2O B416146 9,9-DIMETHYL-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE](/img/structure/B416146.png)
9,9-DIMETHYL-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-DIMETHYL-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE is a complex organic compound with significant applications in various fields such as chemistry, biology, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-DIMETHYL-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE typically involves multiple steps. One common method includes the reaction of N-phenyl-o-aminobenzoic acid with methylmagnesium chloride in tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then quenched with water, and the product is extracted using chloroform .
Industrial Production Methods
Industrial production of this compound may involve the high-temperature condensation of diphenylamine with acetone in the presence of a catalyst such as benzenesulfonic acid. The reaction is carried out at temperatures between 240-250°C, followed by distillation to remove excess acetone .
化学反応の分析
Types of Reactions
9,9-DIMETHYL-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
9,9-DIMETHYL-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
作用機序
The mechanism of action of 9,9-DIMETHYL-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE involves its interaction with specific molecular targets and pathways. It is known to interact with cellular proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it a candidate for therapeutic applications .
類似化合物との比較
Similar Compounds
9,9-dimethylacridine: Similar in structure but lacks the pyridinyl group.
9,10-dihydro-9,9-dimethylacridine: Another related compound with similar properties but different applications.
特性
分子式 |
C24H22N2O |
|---|---|
分子量 |
354.4g/mol |
IUPAC名 |
9,9-dimethyl-12-pyridin-3-yl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
InChI |
InChI=1S/C24H22N2O/c1-24(2)12-19-23(20(27)13-24)21(16-7-5-11-25-14-16)22-17-8-4-3-6-15(17)9-10-18(22)26-19/h3-11,14,21,26H,12-13H2,1-2H3 |
InChIキー |
FSKUPTNGSSWAGD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CN=CC=C5)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CN=CC=C5)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(Diethylamino)anilino]-4-oxobutanoic acid](/img/structure/B416066.png)


![2-chloro-N-{4-[(propionylamino)sulfonyl]phenyl}benzamide](/img/structure/B416073.png)

![N-{4-[(propionylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B416076.png)

![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N,N-diethylacetamide](/img/structure/B416079.png)

![(4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B416083.png)
![(2E)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE](/img/structure/B416084.png)
![3-[5-(4-bromophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B416086.png)

